molecular formula C5H3BrClNO B594782 5-Bromo-4-chloropyridin-3-ol CAS No. 1256813-87-2

5-Bromo-4-chloropyridin-3-ol

Cat. No.: B594782
CAS No.: 1256813-87-2
M. Wt: 208.439
InChI Key: KZQOYBNJJLOFSJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridin-3-ol: is an organic compound with the chemical formula C5H3BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxyl group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and chlorine compounds under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sulfuric acid to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium compounds, Grignard reagents, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Various substituted pyridines depending on the reagents used.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated pyridines or pyridines with reduced functional groups.

Scientific Research Applications

5-Bromo-4-chloropyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-4-chloropyridine
  • 5-Bromo-2-nitropyridine

Comparison: 5-Bromo-4-chloropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications.

Biological Activity

5-Bromo-4-chloropyridin-3-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and chlorine substituents and a hydroxyl group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C5H3BrClNC_5H_3BrClN, with a molecular weight of approximately 202.44 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways and cellular processes.
  • Receptor Modulation : It interacts with specific receptors, influencing signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell proliferation and survival .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activities

The compound's biological activities can be categorized as follows:

  • Antimicrobial : Effective against multiple strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antitumor : Preliminary studies suggest potential anticancer properties, particularly through the modulation of apoptotic pathways .
  • Anti-inflammatory : Exhibits effects on inflammatory pathways, indicating possible therapeutic uses in inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Escherichia coli using a chromogenic substrate method. The results showed that at a concentration of 50 μg/ml, it was as effective as traditional fluorogenic substrates in detecting β-glucuronidase activity, highlighting its potential in clinical diagnostics .

Anticancer Properties

Research published in Molecules demonstrated that derivatives of this compound inhibited PI3Kα kinase activity with IC50 values indicating significant anticancer potential . Molecular docking studies further elucidated the binding interactions between the compound and target proteins.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameCAS NumberBiological Activity
This compound849937-96-8Antimicrobial, Antitumor
6-Bromo-4-chloropyridin-3-oneNot availableAntimicrobial, Enzyme Inhibitor
3-Amino-5-bromo-2-chloropyridine1204231-59-3Anticancer, Anti-infection

Properties

IUPAC Name

5-bromo-4-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQOYBNJJLOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855921
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-87-2
Record name 5-Bromo-4-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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